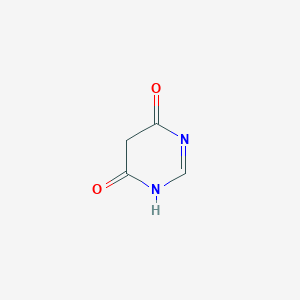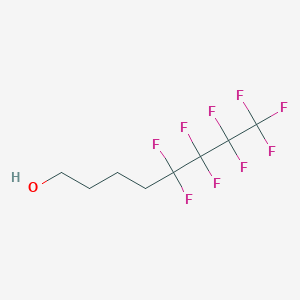
4,6(1H,5H)-Pyrimidinedione
Descripción general
Descripción
4,6(1H,5H)-Pyrimidinedione is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a six-membered ring structure composed of nitrogen and carbon atoms. The specific structure of 4,6(1H,5H)-Pyrimidinedione includes additional functional groups that contribute to its unique chemical properties and reactivity.
Synthesis Analysis
The synthesis of pyrimidine derivatives has been a subject of interest due to their biological significance and potential pharmaceutical applications. For instance, the facile synthesis of 4H-[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides is achieved through oxidative intramolecular cyclization of 6-amino-5-nitro-1H-pyrimidine-2,4-diones using iodosylbenzene diacetate as an oxidant in the presence of lithium hydride . Another study reports the one-pot synthesis of novel pyrimido[4,5-d]pyrimidine derivatives from 6-[(dimethylamino)methylene]aminouracil, which undergoes reactions with heterocumulenes to yield the desired products after elimination of dimethylamine . Additionally, 6-imino-5-tetrahydro-1H-2-pyrrolylidenhexahydro-2,4-pyrimidinediones are synthesized as intermediates for the production of C-azanucleosides, demonstrating the versatility of pyrimidine synthesis .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized using various spectroscopic techniques. For example, the solid-state molecular structure of 5-(2,6-dichlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione was studied using X-ray crystallography, and the relative stabilities of its isomers were calculated using density functional theory (DFT) . The study of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidines also provides insights into the diverse range of hydrogen-bonding patterns that lead to various supramolecular assemblies .
Chemical Reactions Analysis
Pyrimidine derivatives participate in a variety of chemical reactions. The generation of nitric oxide (NO) from 4H-[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides occurs in the presence of thiols under physiological conditions, which is of interest due to the biological roles of NO . The dehydrogenation reaction of 5,6-dihydro-2,4(1H,3H)-pyrimidinediones to produce 2,4(1H,3H)-pyrimidinediones in aqueous solution is another example of a chemical transformation involving pyrimidine derivatives . Moreover, the cycloaddition reaction of 5,6-dihydro-1,3-dimethyl-6-methylene-5-[(substituted amino)methylene]-2,4(1H,3H)-pyrimidinediones with olefinic dienophiles results in the formation of quinazoline derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are closely related to their molecular structure. The spectral characterization of these compounds, including NMR, FT-IR, and X-ray structural analysis, provides valuable information about their physical properties . The kinetic studies on the dehydrogenation reaction of dihydropyrimidinediones offer insights into the reactivity and stability of these compounds under different conditions . The use of ionic liquids for the synthesis of pyrimido[4,5-b]quinoline and indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine derivatives highlights the influence of reaction media on the chemical properties and yields of pyrimidine derivatives .
Aplicaciones Científicas De Investigación
Organic Synthesis
- Summary of the application : 4,6(1H,5H)-Pyrimidinedione is used in the synthesis of push-pull butadienes . These molecules, in which electron donor and electron acceptor groups are connected through a π-conjugated system, are of considerable research interest in material science due to their unique properties .
- Methods of application : The synthesis involves the InCl3-catalyzed coupling of 1,3-diethyl-2-thiobarbituric acid with 1,1-bis (4-methoxyphenyl)prop-2-yn-1-ol and 1,1-bis (4-(dimethylamino)phenyl)prop-2-yn-1-ol . The reactions proceed in water under microwave irradiation .
- Results or outcomes : The novel butadiene 5-(3,3-bi([1,1’-biphenyl]-4-yl)allylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione was synthesized in 79% yield .
Medicinal Chemistry
- Summary of the application : 4,6(1H,5H)-Pyrimidinedione is used in the synthesis of a novel donor-acceptor-donor (D-A-D) compound .
- Methods of application : The synthesis involves the creation of the corresponding enals by Meyer-Schuster rearrangement of the alkynols and their subsequent Knoevenagel condensation with the 2-thiobarbituric acid derivative .
- Results or outcomes : The novel D-A-D compound 5-((5-chloro-1H-indol-2-yl)methylene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione was synthesized .
Material Science
- Summary of the application : 4,6(1H,5H)-Pyrimidinedione is used in the synthesis of 1,3-Diethyl-5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione .
- Methods of application : The synthesis involves the Knoevenagel condensation of 2-methoxybenzaldehyde and N,N-diethylthiobarbituric acid in ethanol using piperidine as a base .
- Results or outcomes : 1,3-Diethyl-5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione was prepared as deep yellow crystals in 85% yield .
Synthesis of Push-Pull Butadienes
- Summary of the Application : 4,6(1H,5H)-Pyrimidinedione is used in the synthesis of push-pull butadienes . These molecules, in which electron donor and electron acceptor groups are connected through a π-conjugated system, are of considerable research interest in material science due to their unique properties .
- Methods of Application : The synthesis involves the InCl3-catalyzed coupling of 1,3-diethyl-2-thiobarbituric acid with 1,1-bis (4-methoxyphenyl)prop-2-yn-1-ol and 1,1-bis (4-(dimethylamino)phenyl)prop-2-yn-1-ol . The reactions proceed in water under microwave irradiation .
- Results or Outcomes : The novel butadiene 5-(3,3-bi([1,1’-biphenyl]-4-yl)allylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione was synthesized in 79% yield .
Synthesis of Bis Donor-Acceptor Chromophore
- Summary of the Application : 4,6(1H,5H)-Pyrimidinedione is used in the synthesis of a novel bis donor-acceptor chromophore .
- Methods of Application : The synthesis involves the condensation of 1,3-diethyl-2-thiobarbituric acid and terephthalaldehyde in anhydrous ethanol in the presence of pyridine .
- Results or Outcomes : The novel compound, 5,5’-(1,4-phenylenedimethylylidene)bis(1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione), was synthesized .
Synthesis of Donor-Acceptor-Donor Compound
- Summary of the Application : 4,6(1H,5H)-Pyrimidinedione is used in the synthesis of a novel donor-acceptor-donor (D-A-D) compound .
- Methods of Application : The synthesis involves the creation of the corresponding enals by Meyer-Schuster rearrangement of the alkynols and their subsequent Knoevenagel condensation with the 2-thiobarbituric acid derivative .
- Results or Outcomes : The novel D-A-D compound 5-((5-chloro-1H-indol-2-yl)methylene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione was synthesized .
Synthesis of Push-Pull Butadienes
- Summary of the Application : 4,6(1H,5H)-Pyrimidinedione is used in the synthesis of push-pull butadienes . These molecules, in which electron donor and electron acceptor groups are connected through a π-conjugated system, are of considerable research interest in material science due to their unique properties .
- Methods of Application : The synthesis involves the InCl3-catalyzed coupling of 1,3-diethyl-2-thiobarbituric acid with 1,1-bis (4-methoxyphenyl)prop-2-yn-1-ol and 1,1-bis (4-(dimethylamino)phenyl)prop-2-yn-1-ol . The reactions proceed in water under microwave irradiation .
- Results or Outcomes : The novel butadiene 5-(3,3-bi([1,1’-biphenyl]-4-yl)allylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione was synthesized in 79% yield .
Synthesis of Bis Donor-Acceptor Chromophore
- Summary of the Application : 4,6(1H,5H)-Pyrimidinedione is used in the synthesis of a novel bis donor-acceptor chromophore .
- Methods of Application : The synthesis involves the condensation of 1,3-diethyl-2-thiobarbituric acid and terephthalaldehyde in anhydrous ethanol in the presence of pyridine .
- Results or Outcomes : The novel compound, 5,5’-(1,4-phenylenedimethylylidene)bis(1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione), was synthesized .
Synthesis of Donor-Acceptor-Donor Compound
- Summary of the Application : 4,6(1H,5H)-Pyrimidinedione is used in the synthesis of a novel donor-acceptor-donor (D-A-D) compound .
- Methods of Application : The synthesis involves the creation of the corresponding enals by Meyer-Schuster rearrangement of the alkynols and their subsequent Knoevenagel condensation with the 2-thiobarbituric acid derivative .
- Results or Outcomes : The novel D-A-D compound 5-((5-chloro-1H-indol-2-yl)methylene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione was synthesized .
Direcciones Futuras
Propiedades
IUPAC Name |
1H-pyrimidine-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-4(8)6-2-5-3/h2H,1H2,(H,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAYWAUCHUMJMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC=NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377911 | |
| Record name | 4,6(1H,5H)-PYRIMIDINEDIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6(1H,5H)-Pyrimidinedione | |
CAS RN |
25286-58-2 | |
| Record name | 4,6(1H,5H)-PYRIMIDINEDIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1303536.png)
![Ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B1303538.png)




![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)
![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)
![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)
